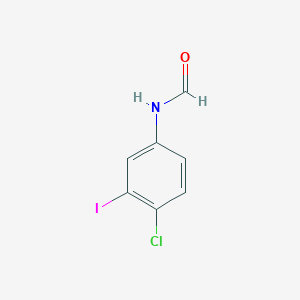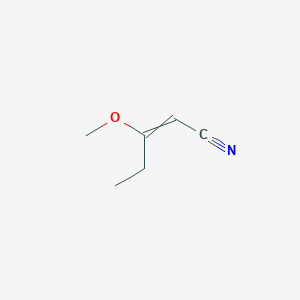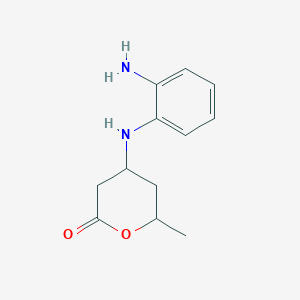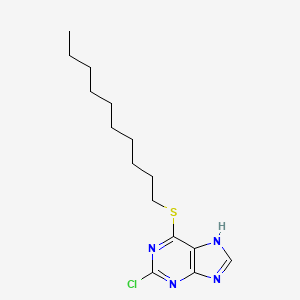
N-(4-Chloro-3-iodophenyl)formamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-Chloro-3-iodophenyl)formamide is an organic compound with the molecular formula C7H5ClINO It is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with a formamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Chloro-3-iodophenyl)formamide typically involves the reaction of 4-chloro-3-iodoaniline with formic acid or formic acid derivatives. One common method includes the use of formic acid in the presence of a catalyst under controlled temperature conditions to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts such as sulfonated rice husk ash (RHA-SO3H) have been reported to promote the preparation of formamide derivatives efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-Chloro-3-iodophenyl)formamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The formamide group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the formamide group.
Common Reagents and Conditions
Substitution: Reagents like sodium iodide (NaI) in acetone can facilitate halogen exchange reactions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether is commonly used for reducing the formamide group.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions.
Major Products Formed
Substitution: Products with different halogen atoms or other substituents replacing chlorine or iodine.
Reduction: Formation of N-(4-Chloro-3-iodophenyl)amine.
Oxidation: Formation of N-(4-Chloro-3-iodophenyl)carboxylic acid derivatives.
Applications De Recherche Scientifique
N-(4-Chloro-3-iodophenyl)formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of N-(4-Chloro-3-iodophenyl)formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The presence of halogen atoms can also affect the compound’s reactivity and binding affinity to various targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Chlorophenyl)formamide
- N-(4-Iodophenyl)formamide
- N-(3-Iodo-4-chlorophenyl)formamide
Uniqueness
N-(4-Chloro-3-iodophenyl)formamide is unique due to the simultaneous presence of both chlorine and iodine atoms on the benzene ring. This dual halogenation can lead to distinct chemical reactivity and biological activity compared to compounds with only one type of halogen substituent .
Propriétés
Numéro CAS |
647025-64-7 |
|---|---|
Formule moléculaire |
C7H5ClINO |
Poids moléculaire |
281.48 g/mol |
Nom IUPAC |
N-(4-chloro-3-iodophenyl)formamide |
InChI |
InChI=1S/C7H5ClINO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-4H,(H,10,11) |
Clé InChI |
RVPSYADKCFKPER-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1NC=O)I)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-2-(tributylstannyl)-](/img/structure/B12604687.png)


![4-[2-(Non-4-en-1-yl)-1,3-dithian-2-yl]butan-1-ol](/img/structure/B12604712.png)


![1-[4-(4-Ethylcyclohexyl)-2-fluorophenyl]ethan-1-one](/img/structure/B12604727.png)



![3-amino-6,7,8,9-tetrahydrocyclohepta[b]pyran-2(5H)-one](/img/structure/B12604749.png)


